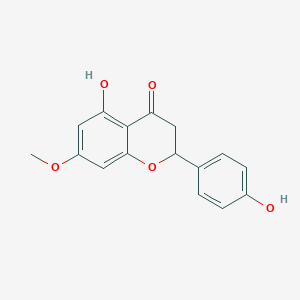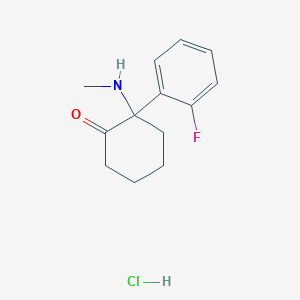
Ácido petroselínico
Descripción general
Descripción
El ácido petroselínico es un ácido graso monoinsaturado omega-12, químicamente conocido como ácido (6Z)-octadecenoico. Es un isómero de posición del ácido oleico, que difiere en la posición del doble enlace. El ácido petroselínico se encuentra predominantemente en las semillas de plantas pertenecientes a la familia Apiaceae, como el perejil, el cilantro y el hinojo . Es un polvo blanco que se encuentra disponible comercialmente y es insoluble en agua pero soluble en metanol .
Aplicaciones Científicas De Investigación
Petroselinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemicals and as a standard in gas chromatography.
Biology: Studies have shown its potential antibacterial and antifungal properties.
Mecanismo De Acción
El ácido petroselínico ejerce sus efectos a través de varios mecanismos:
Acción Antibacteriana: Inhibe la formación de biopelículas y la producción de factores de virulencia en bacterias como Staphylococcus aureus al reprimir los genes reguladores de la virulencia y relacionados con la detección de quorum.
Acción Antiinflamatoria: Modula el metabolismo de los lípidos y reduce la inflamación en los tejidos humanos.
Análisis Bioquímico
Biochemical Properties
Petroselinic acid interacts with various enzymes, proteins, and other biomolecules. It is classified as a monounsaturated omega-12 fatty acid . The biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Cellular Effects
Petroselinic acid has shown remarkable anti-Porphyromonas gingivalis activity . It has a rapid lethal action toward P. gingivalis, while it is rather ineffective with a wide range of other oral commensal bacterial species .
Molecular Mechanism
The molecular mechanism of petroselinic acid involves its interaction with various biomolecules. It has been suggested that the divergent evolution of extreme petroselinic acid production arises from biosynthetic and metabolic functional specialization and enhanced expression of specific enzymes to accommodate metabolism of atypical substrates .
Temporal Effects in Laboratory Settings
It is known that petroselinic acid is accumulated during the flowering and seed maturity stages .
Metabolic Pathways
Petroselinic acid is involved in several metabolic pathways. It is known that the biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Transport and Distribution
It is known that petroselinic acid is a major component of several plant oils .
Subcellular Localization
It is known that petroselinic acid is a major component of several plant oils , suggesting that it may be localized in the oil bodies of plant cells.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido petroselínico se puede aislar del aceite de hinojo a través de una serie de pasos que incluyen la cristalización del jabón ácido a 4°C en metanol, seguida de dos segregaciones de urea a temperatura ambiente y cristalización final a -30°C en acetona . Este método asegura una alta pureza y es relativamente sencillo.
Métodos de Producción Industrial: La producción industrial de ácido petroselínico típicamente involucra técnicas de extracción con solventes. Estos métodos pueden variar en eficiencia y seguridad, siendo la extracción con fluidos supercríticos utilizando dióxido de carbono un método preferido debido a su naturaleza no tóxica y su mayor rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido petroselínico se somete a varias reacciones químicas, incluyendo:
Hidrogenación: El doble enlace en el ácido petroselínico puede ser hidrogenado para producir ácido esteárico.
Esterificación: Puede formar ésteres con alcoholes, que se utilizan en diversas aplicaciones industriales.
Reactivos y Condiciones Comunes:
Hidrogenación: Se utilizan catalizadores como paladio o níquel bajo gas hidrógeno.
Esterificación: Se utilizan catalizadores ácidos como el ácido sulfúrico o enzimas para facilitar la reacción.
Productos Principales:
Ácido Láurico: De la oxidación.
Ácido Esteárico: De la hidrogenación.
Ésteres: De la esterificación con varios alcoholes.
4. Aplicaciones en Investigación Científica
El ácido petroselínico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de varios productos químicos y como estándar en la cromatografía de gases.
Biología: Los estudios han demostrado sus potenciales propiedades antibacterianas y antifúngicas.
Comparación Con Compuestos Similares
El ácido petroselínico es similar a otros ácidos grasos monoinsaturados como:
Ácido Vacénico: Otro isómero de posición con el doble enlace en la posición 11.
Ácido Linoleico: Un ácido graso poliinsaturado con dos dobles enlaces en las posiciones 9 y 12.
Singularidad: La posición única del doble enlace del ácido petroselínico en la posición 6 le confiere propiedades químicas y actividades biológicas distintivas, lo que lo hace valioso en aplicaciones industriales y médicas específicas .
Propiedades
Número CAS |
593-39-5 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
Clave InChI |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
SMILES isomérico |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
Key on ui other cas no. |
593-39-5 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of petroselinic acid?
A1: Petroselinic acid has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol.
Q2: What is unique about the structure of petroselinic acid compared to other common fatty acids?
A2: Petroselinic acid is a monounsaturated fatty acid with a cis double bond at the Δ6 position, meaning the double bond is located on the sixth carbon atom from the carboxyl end of the molecule. This is in contrast to the more common oleic acid, which has a cis double bond at the Δ9 position. [, , , , , , ]
Q3: How does the position of the double bond in petroselinic acid influence its properties?
A3: The Δ6 double bond position influences the physical and chemical properties of petroselinic acid, such as its melting point, solubility, and reactivity compared to other C18 fatty acids like oleic acid. [, , , ]
Q4: How is petroselinic acid synthesized in plants?
A4: Petroselinic acid biosynthesis is not fully elucidated, but current evidence suggests it involves a Δ4 desaturation of palmitoyl-acyl carrier protein (ACP) by a specific desaturase enzyme. This is followed by a two-carbon elongation of the resulting Δ4-hexadecenoyl-ACP. [, , ]
Q5: Which plant families are particularly rich in petroselinic acid?
A5: The Apiaceae family, which includes plants like coriander, fennel, carrot, and parsley, is particularly rich in petroselinic acid. This fatty acid can comprise a significant portion of their seed oils. [, , , , , , , , , , , ]
Q6: What are some potential industrial applications of petroselinic acid?
A7: Petroselinic acid can be cleaved into adipic acid (C6) and lauric acid (C12:0) via ozonolysis. [] Adipic acid is a crucial component in the production of nylon and other polymers. Lauric acid finds use in the manufacturing of surfactants, detergents, and soaps. [, ]
Q7: What are the potential uses of petroselinic acid in cosmetics and personal care products?
A9: Research suggests that petroselinic acid may possess moisturizing effects. One study explored the incorporation of petroselinic acid from coriander seed oil into a phytosomal gel formulation, which exhibited promising moisturizing activity in human volunteers. []
Q8: Can petroselinic acid be used to develop biolubricants?
A10: Research has explored the potential of Trachyspermum copticum seed oil, rich in petroselinic acid, as a biolubricant base stock. The oil was used to synthesize various esters, which exhibited promising lubricant properties comparable to other biolubricant options. []
Q9: Does petroselinic acid exhibit any biological activity?
A11: While research on the biological activities of petroselinic acid is still emerging, some studies suggest it may possess antibacterial and anti-biofilm properties. [, ]
Q10: What is the mechanism of action of petroselinic acid's antimicrobial activity?
A12: One study showed that petroselinic acid exhibited dual inhibitory activity against the periodontal pathogen Porphyromonas gingivalis. It induced bacteriolysis and inhibited the activity of gingipains, key virulence factors of this bacterium. []
Q11: How does petroselinic acid interact with topoisomerases?
A13: Petroselinic acid has been shown to be a potent inhibitor of topoisomerases, particularly topoisomerase I. It acts directly on the enzyme molecule without intercalating with DNA. []
Q12: Has petroselinic acid been explored for its potential in cancer treatment?
A12: While petroselinic acid has shown topoisomerase inhibitory activity, its potential in cancer treatment remains unexplored. Further research is needed to understand its effects on cancer cells and its potential as an anticancer agent.
Q13: Are there any studies on the effects of petroselinic acid on human cells?
A16: While studies on petroselinic acid's effects on human cells are limited, some research suggests it may influence lipid metabolism. A study in yeast showed that petroselinic acid could potentiate the transactivation activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid homeostasis. This potentiation required intact peroxisomes, suggesting a role for these organelles in petroselinic acid's metabolic effects. []
Q14: What analytical techniques are commonly used to quantify petroselinic acid?
A17: Gas chromatography (GC) is widely used for quantifying petroselinic acid in plant oils and other matrices. This technique separates fatty acid methyl esters based on their boiling points, allowing for their identification and quantification. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)




![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)





